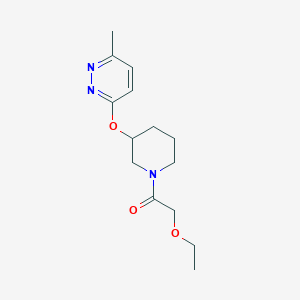

![molecular formula C15H21N3OS B2822042 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1219913-00-4](/img/structure/B2822042.png)

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

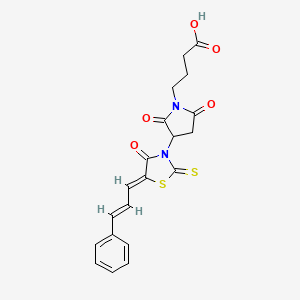

The synthesis of benzothiazole derivatives, such as “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C15H21N3O2S/c1-2-20-12-3-4-13-14 (11-12)21-15 (17-13)16-5-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3, (H,16,17) . The molecular weight of this compound is 307.42 . Chemical Reactions Analysis

Benzothiazole derivatives, such as “this compound”, have been found to be favorable ligands to synthesize dinuclear complexes which contain nitrogen heterocycle .Physical And Chemical Properties Analysis

The compound “this compound” is a solid .Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

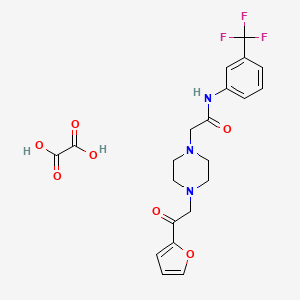

Dimethylformamide as a Carbon Monoxide Source : Dimethylformamide (DMF) has been demonstrated as an effective source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation reactions of aryl bromides. This method provides a convenient alternative to traditional carbonylation procedures, particularly beneficial for small-scale reactions where using carbon monoxide gas directly is impractical. Morpholine, among other amines, was highlighted as a good reaction partner, showcasing its utility in facilitating diverse chemical transformations (Wan, Alterman, Larhed, & Hallberg, 2002).

Biological Activities

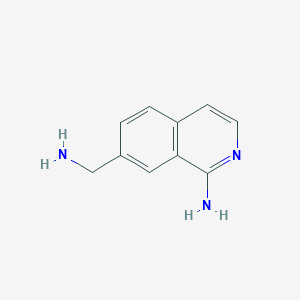

Antiproliferative and Antimicrobial Properties : Research involving Schiff bases derived from 1,3,4-thiadiazole compounds has revealed significant biological activities. Specifically, certain compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings underscore the therapeutic potential of benzothiazole derivatives in developing strategies for chemotherapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Potential Innovative Applications

Multi-stimuli Responsive Materials : A study on a novel V-shaped molecule based on benzo[d]thiazol-2-yl demonstrated unique properties such as morphology-dependent fluorochromism, which can be induced by mechanical force or pH changes. Such materials have potential applications in security inks and other areas requiring sensitive environmental responses (Lu & Xia, 2016).

Mechanism of Action

While the specific mechanism of action for “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is not explicitly mentioned in the available data, benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

properties

IUPAC Name |

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-11-9-13-14(10-12(11)2)20-15(17-13)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDINFSVGEPHGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)

![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)